6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide
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Overview
Description
This compound is a heterocyclic molecule, incorporating a tetrazole ring and a pyridine ring, both of which are common motifs in medicinal chemistry. Heterocyclic compounds are prevalent in drugs due to their ability to interact with biological targets through multiple modes of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step procedures starting with commercially available precursors. A common synthetic route might include:
Formation of the pyridine ring: : This can be achieved via cyclization reactions from appropriate dicarboxylate precursors.
Introduction of the tetrazole ring: : This can be synthesized through cycloaddition reactions between azides and nitriles.
Functional group modifications: : Chlorination, methylation, and cyanation can be achieved using specific reagents like thionyl chloride for chlorination, methyl iodide for methylation, and copper(I) cyanide for cyanation.
Industrial Production Methods
Industrially, these methods are often scaled up using continuous flow processes to enhance yield and purity while minimizing waste. Automation and optimization of reaction conditions play crucial roles in ensuring the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: : The chlorine and cyano groups can participate in nucleophilic substitution reactions, where appropriate nucleophiles replace these groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: : Sodium methoxide for methanolysis, ammonia for amination.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Methoxy and amino derivatives.
Scientific Research Applications
This compound's structure makes it a promising candidate for various scientific applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with enzymes and receptors.
Medicine: : Potential therapeutic agent, especially in the context of anti-inflammatory and anticancer drugs.
Industry: : Utilized in developing new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
Molecular Targets and Pathways
The compound likely interacts with biological targets such as enzymes and receptors. Its mechanism of action could involve:
Inhibition of enzymes: : By binding to the active sites, preventing the enzyme from catalyzing its natural substrates.
Receptor modulation: : Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide: can be compared with:
6-chloro-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide: .
5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide: .
N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide: .
Highlighting Its Uniqueness
The presence of the chloro, cyano, and methylsulfanyl groups along with the tetrazole and pyridine rings in one molecule makes it unique, providing a rich palette for chemical reactions and potential biological activity.
This compound embodies the creativity and complexity of modern synthetic chemistry, with a bright future in various scientific fields.
Properties
IUPAC Name |
6-chloro-5-cyano-N-[3-(5-methylsulfanyltetrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7OS/c1-25-15-20-21-22-23(15)11-4-2-3-10(7-11)18-14(24)12-6-5-9(8-17)13(16)19-12/h2-7H,1H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVIVHXYLWAXBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=CC(=C2)NC(=O)C3=NC(=C(C=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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